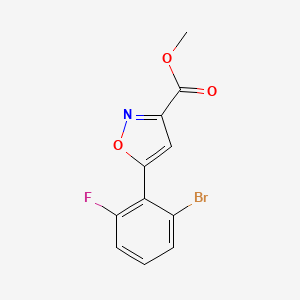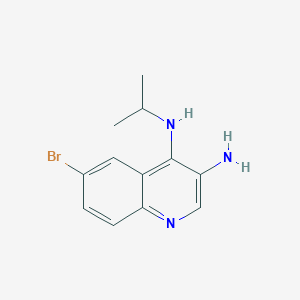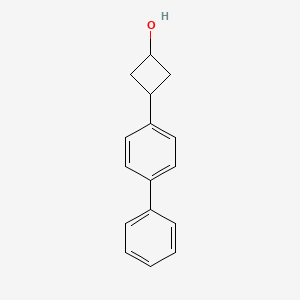
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane is a macrocyclic compound with the molecular formula C15H29NO2S4 and a molecular weight of 383.66 g/mol . This compound is characterized by its four sulfur atoms and one nitrogen atom within a 15-membered ring structure. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
The synthesis of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common synthetic route includes the reaction of a linear tetraamine with a thiol under specific conditions to form the macrocyclic ring. The Boc group is introduced to protect the nitrogen atom during the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Mécanisme D'action
The mechanism of action of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation forms stable complexes that can be used in various applications, such as radiopharmaceuticals for imaging and therapy. The molecular targets and pathways involved depend on the specific metal ion and application .
Comparaison Avec Des Composés Similaires
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane can be compared with other macrocyclic compounds, such as:
1,4,7,10-tetraazacyclododecane (DOTA): DOTA is widely used in medical imaging and therapy due to its ability to form stable complexes with a variety of metal ions.
1,4,7,10-tetraoxa-13-azacyclopentadecane: This compound has a similar macrocyclic structure but contains oxygen atoms instead of sulfur, affecting its chelation properties.
The uniqueness of this compound lies in its sulfur-rich structure, which provides distinct chelation properties compared to oxygen or nitrogen-containing macrocycles.
Propriétés
Formule moléculaire |
C15H29NO2S4 |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
tert-butyl 1,4,7,10-tetrathia-13-azacyclopentadecane-13-carboxylate |
InChI |
InChI=1S/C15H29NO2S4/c1-15(2,3)18-14(17)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-16/h4-13H2,1-3H3 |
Clé InChI |
KIKFXCZQUGTISV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCSCCSCCSCCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







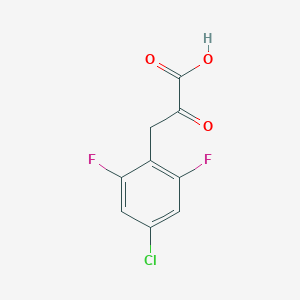


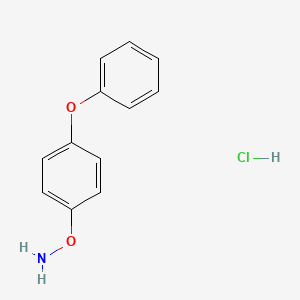
![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)
